molecular formula C23H30N2O3 B11352600 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B11352600
M. Wt: 382.5 g/mol
InChI Key: QKANRQJWGQOVFH-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with phenoxyacetamide: The final step involves the coupling of the intermediate with phenoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H30N2O3/c1-27-20-13-11-19(12-14-20)22(25-15-7-2-3-8-16-25)17-24-23(26)18-28-21-9-5-4-6-10-21/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3,(H,24,26)

InChI Key

QKANRQJWGQOVFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCCCCC3

Origin of Product

United States

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